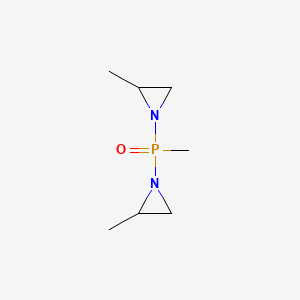
1,1'-(Methylphosphinylidene)bis(2-methylaziridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) is a chemical compound with the molecular formula C7H15N2OP and a molecular weight of 174.18 g/mol . This compound is known for its unique structure, which includes a phosphinylidene group linked to two aziridine rings. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) typically involves the reaction of methylphosphonous dichloride with 2-methylaziridine . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) involves its interaction with molecular targets through its aziridine rings and phosphinylidene group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) can be compared with other similar compounds such as:
1,1’-(Methylphosphoryl)bis(2-methylaziridine): This compound has a similar structure but with a phosphoryl group instead of a phosphinylidene group.
Methylbis(2-methyl-1-aziridinyl)phosphine oxide: This compound features a phosphine oxide group, which affects its reactivity and applications.
The uniqueness of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) lies in its specific combination of aziridine rings and a phosphinylidene group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
60671-03-6 |
|---|---|
Molekularformel |
C7H15N2OP |
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
2-methyl-1-[methyl-(2-methylaziridin-1-yl)phosphoryl]aziridine |
InChI |
InChI=1S/C7H15N2OP/c1-6-4-8(6)11(3,10)9-5-7(9)2/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
DEBOZTDUTRZWOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1P(=O)(C)N2CC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



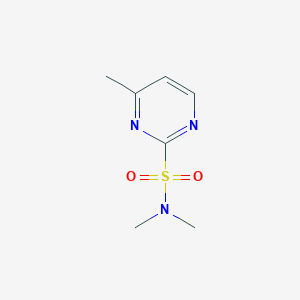
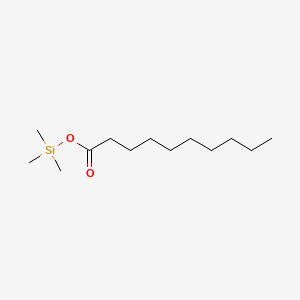

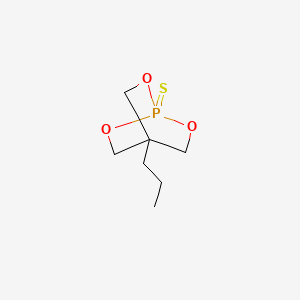

![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
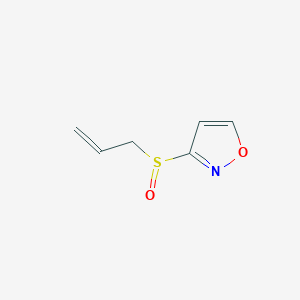
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
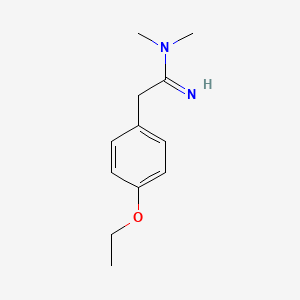
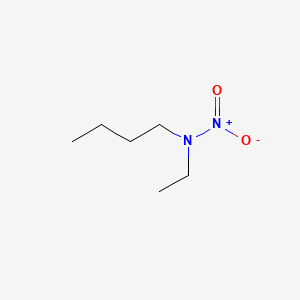
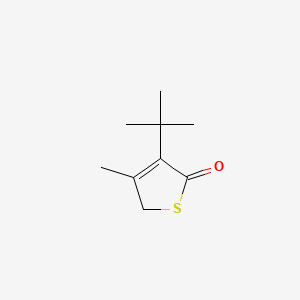
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
